molecular formula C27H22ClN5O2S3 B2945634 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 671200-52-5

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2945634
CAS RN: 671200-52-5
M. Wt: 580.14
InChI Key: AFZBJJSBKMTMBJ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C27H22ClN5O2S3 and its molecular weight is 580.14. The purity is usually 95%.
BenchChem offers high-quality N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, which include thiadiazoles, thiazolopyrimidines, and benzothiazoles, has been a focus of research due to their potential pharmacological properties. These compounds are synthesized through various chemical reactions, including condensation catalysis, reaction with different aromatic amines, and carbodiimide condensation. These synthetic methods aim to explore the chemical space for new compounds with potential therapeutic applications (Yu et al., 2014; Kale and Mene, 2013).

Pharmacological Potential

The pharmacological potential of these novel compounds includes antinociceptive, anti-inflammatory, and antimicrobial activities. The evaluation of these activities is crucial for identifying new drug candidates. For instance, thiazolopyrimidine derivatives have shown significant antinociceptive and anti-inflammatory activities in preclinical models, suggesting their potential use in treating pain and inflammation (Selvam et al., 2012). Similarly, the antimicrobial activity of formazans derived from thiadiazoles indicates their potential application in addressing bacterial infections (Sah et al., 2014).

Quantum Mechanical Studies and Photovoltaic Efficiency

The quantum mechanical studies and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs demonstrate the interdisciplinary nature of research involving these compounds. These studies not only explore the electronic properties and light-harvesting efficiency of these compounds but also their potential application in dye-sensitized solar cells (DSSCs). This highlights the broad applicability of these novel compounds beyond pharmacological activities, including materials science and renewable energy (Mary et al., 2020).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O2S3/c1-15-7-12-19-20(13-15)37-24-22(19)25(35)33(18-5-3-2-4-6-18)27(31-24)36-14-21(34)29-26-30-23(38-32-26)16-8-10-17(28)11-9-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,29,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZBJJSBKMTMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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